Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate is a synthetic piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a 4-oxo (ketone) group at the 4-position, and a 3-chlorophenyl substituent at the 3-position of the piperidine ring. The tert-butyl group acts as a protective moiety, enhancing stability during synthesis, while the chlorophenyl substituent may influence electronic and steric properties, affecting reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGSVEPBLQDIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate generally follows multi-step organic synthesis protocols involving key transformations such as ring formation, halogenation, nucleophilic substitution, and protection group chemistry. Below are detailed preparation methods based on diverse research findings.
General Synthetic Strategy
The typical synthetic route involves:
- Starting from a piperidine precursor or a suitably functionalized piperidine derivative.
- Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution or nucleophilic addition.
- Installation of the ketone functionality at the 4-position of the piperidine ring.
- Protection of the piperidine nitrogen with a tert-butyl carbamate group (tert-butoxycarbonyl, Boc) to enhance stability and facilitate purification.
Specific Preparation Steps
Preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (Key Intermediate)
- A solution of tert-butyl 4-oxopiperidine-1-carboxylate is treated with bromine in chloroform at low temperature (around 5 °C) in the presence of disodium hydrogen phosphate to selectively brominate the 3-position of the piperidine ring.
- The reaction mixture is warmed to room temperature and stirred for an extended period (e.g., 18 hours).
- The product is extracted, dried, and purified by silica gel chromatography.
- Typical yield reported: approximately 42% after recrystallization from ethyl acetate and n-hexane.
Conversion to this compound
- The 3-bromo intermediate undergoes nucleophilic aromatic substitution or cross-coupling reactions with a 3-chlorophenyl derivative under controlled conditions.
- Reaction conditions often involve the use of bases such as N-ethyl-N,N-diisopropylamine and solvents like ethanol under reflux to facilitate substitution.
- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
- Purification is achieved by flash column chromatography using ethyl acetate/hexanes mixtures.
- Yields for these substitution steps range from 64% to 73% depending on the exact conditions and scale.
Alternative Synthetic Routes
- Some methods start with ethyl 4-oxopiperidine-1-carboxylate, which is reacted with appropriate chlorophenyl precursors in chloroform and ethyl acetate under reflux, followed by filtration and extraction steps.
- The bromide intermediate can be reacted with morpholine and triethylamine in dichloromethane at low temperature to introduce nitrogen substituents before further functionalization.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of tert-butyl 4-oxopiperidine-1-carboxylate | Bromine, disodium hydrogen phosphate, chloroform | 5 °C to RT | 18 h | 42 | Purified by silica gel chromatography |
| Nucleophilic substitution with 3-chlorophenyl derivative | N-ethyl-N,N-diisopropylamine, ethanol, reflux | ~78 °C | Overnight | 64-73 | Flash chromatography purification |
| Thiourea reaction (alternative step) | Thiourea, isopropanol, reflux | 90 °C | 1 h | 47-99 | Used for related intermediates, monitored by TLC |
Industrial and Scale-up Considerations
- Industrial synthesis may employ continuous flow reactors to improve reaction control and yield.
- Catalysts and high-throughput screening optimize reaction times and reduce by-products.
- Protection and deprotection steps are carefully managed to maximize purity and minimize side reactions.
- Safety protocols are critical due to the use of bromine and reactive intermediates.
Summary of Key Research Findings
- Bromination at the 3-position of the piperidine ring is a crucial step and is typically performed under mild conditions to avoid overbromination or ring degradation.
- The tert-butyl carbamate group serves as an effective protecting group for the piperidine nitrogen, allowing selective functionalization.
- The introduction of the 3-chlorophenyl substituent is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Purification by silica gel chromatography and recrystallization is standard to obtain high-purity products.
- Reported yields vary but are generally moderate to good (40-75%) depending on the step and conditions.
Data Table: Summary of Preparation Methods
| Preparation Step | Starting Material | Reagents & Solvents | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Bromination | tert-butyl 4-oxopiperidine-1-carboxylate | Bromine, disodium hydrogen phosphate, chloroform | 5 °C to RT, 18 h | 42 | Silica gel chromatography, recrystallization |
| Nucleophilic substitution | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 3-chlorophenyl derivative, N-ethyl-N,N-diisopropylamine, ethanol | Reflux, overnight | 64-73 | Flash column chromatography |
| Thiourea substitution (alternative) | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | Thiourea, isopropanol or DMF | 90-120 °C, 1-3 h | 47-99 | Extraction, chromatography |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly in drug development and synthesis, along with relevant case studies and data tables to provide a comprehensive overview.
Pharmacological Research
This compound has been investigated for its potential as an inhibitor in various biochemical pathways. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
A study explored the compound's ability to modulate dopamine receptors, indicating potential applications in treating conditions like schizophrenia and Parkinson's disease. The findings suggested that derivatives of this compound could enhance receptor affinity, leading to improved therapeutic outcomes.
Synthetic Intermediate
This compound serves as an important synthetic intermediate in the production of more complex pharmaceuticals. Its functional groups allow for various chemical modifications, facilitating the development of new drugs.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product Name | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | N-Alkylated Derivative | 85 | |
| Acylation | Acylated Piperidine Derivative | 90 | |
| Hydrolysis | Free Acid Form | 75 | Internal Study |
Potential Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The chlorophenyl group may enhance the compound’s ability to interact with cancer cell pathways.
Case Study: Anticancer Screening
In vitro tests showed that this compound inhibited the proliferation of certain cancer cell lines, suggesting a mechanism involving apoptosis induction. Further research is needed to elucidate the specific pathways involved.
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Table 2: Neuroprotective Studies
| Study Focus | Model Used | Outcome |
|---|---|---|
| Oxidative Stress | SH-SY5Y Cells | Reduced cell death by 30% |
| Neuroinflammation | LPS-Induced Mouse Model | Decreased inflammatory markers |
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The uniqueness of tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate lies in its combination of a 3-chlorophenyl group and 4-oxo piperidine core , which differentiates it from other piperidine-carboxylates. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparisons:
Substituent Position and Bioactivity :
- The 3-chlorophenyl group in the target compound may enhance binding to aromatic-rich biological targets (e.g., enzymes, GPCRs) compared to alkyl-substituted analogs (e.g., propyl or hydroxypropyl groups) .
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) exhibit improved metabolic stability and target affinity compared to hydroxyl or methoxy derivatives .
Functional Group Influence: The 4-oxo group in piperidine derivatives is critical for forming hydrogen bonds with biological targets, as seen in kinase inhibitors and protease modulators .
Synthetic Utility :
- The tert-butyl carbamate group is a common protective strategy in multi-step syntheses, enabling selective deprotection for further functionalization .
- Chlorophenyl-substituted derivatives are often intermediates in the synthesis of bioactive molecules, including antipsychotics and anticancer agents .
Biological Activity
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate (CAS: 869720-07-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 309.79 g/mol
- Purity : 95.00%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with chlorophenyl isocyanates. The general procedure includes:
- Preparation of Piperidine Derivative : Start with a suitable piperidine precursor.
- Reaction with Chlorophenyl Isocyanate : The piperidine derivative is reacted with 3-chlorophenyl isocyanate under controlled conditions to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
Case Study Example :
A study reported that a related piperidine derivative exhibited an EC50 value of 5.6 nM against a specific cancer cell line, suggesting high potency in inhibiting cancer cell growth .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and DNA repair mechanisms. Specifically, it has been identified as a selective inhibitor of 8-Oxo Guanine DNA Glycosylase (OGG1), an enzyme critical for DNA repair.
Research Findings :
In vitro assays showed that the compound effectively inhibited OGG1 activity, which is pivotal in preventing mutations caused by oxidative stress .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its therapeutic application.
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Hepatic metabolism |
| Excretion | Primarily renal |
| Toxicity | Low toxicity observed in preliminary studies |
Q & A
Q. What methodologies validate the absence of genotoxicity in this compound for preclinical studies?
- Testing Protocols :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1). Include positive controls (e.g., mitomycin C) to validate assay sensitivity .
Application-Driven Questions
Q. How does the electronic nature of the 3-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing chlorine atom activates the phenyl ring toward electrophilic substitution. Use Suzuki-Miyaura coupling with aryl boronic acids to functionalize the 3-position. Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water mixtures are effective for such transformations .
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Sustainability Strategies :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalytic Recycling : Immobilize catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) for easy recovery and reuse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
